Cefotaxime Proxetil

Impurity Profiling Pharmaceutical Analytical Chemistry LC-MS

Cefotaxime Proxetil, catalogued as CAS 217803-89-9 , is the chemical designation for Cefpodoxime Proxetil EP Impurity E. It is not a therapeutic agent but a fully characterized, low-molecular-weight (585.61 g/mol) reference standard applied in the analytical quality control of the third-generation cephalosporin prodrug Cefpodoxime Proxetil.

Molecular Formula C22H27N5O10S2
Molecular Weight 585.6 g/mol
CAS No. 217803-89-9
Cat. No. B054213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotaxime Proxetil
CAS217803-89-9
Synonyms(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl Ester; 
Molecular FormulaC22H27N5O10S2
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C
InChIInChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14-/t11?,15-,19-/m1/s1
InChIKeyJRBKWVHQXXREQH-KMMUMHRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefotaxime Proxetil (CAS 217803-89-9) as a Pharmacopoeial Impurity Reference Standard for Cefpodoxime Proxetil Quality Control


Cefotaxime Proxetil, catalogued as CAS 217803-89-9 , is the chemical designation for Cefpodoxime Proxetil EP Impurity E [1]. It is not a therapeutic agent but a fully characterized, low-molecular-weight (585.61 g/mol) reference standard applied in the analytical quality control of the third-generation cephalosporin prodrug Cefpodoxime Proxetil [2]. As an identified process-related impurity specifically listed in the European Pharmacopoeia (EP) monograph, it is procured by analytical development and QC laboratories to develop validated HPLC methods, perform system suitability tests, and ensure batch-to-batch compliance with regulatory impurity limits during Active Pharmaceutical Ingredient (API) and finished product release [3].

Why Cefotaxime Proxetil (CAS 217803-89-9) Cannot Be Substituted with Other Cefpodoxime Proxetil Impurity Standards in Analytical Method Validation


Generic substitution is analytically invalid in the context of pharmacopoeial impurity reference standards. Cefpodoxime Proxetil EP Impurity E is chromatographically unique, possessing a distinct relative retention time (RRT) that is non-interchangeable with other listed impurities like Impurity A (Cefpodoxime Acid), Impurity B, or Impurity D [1]. Using Impurity A (CAS 80210-62-4), for which the RRT is not specified to match Impurity E in USP or EP monographs, will lead to incorrect peak identification, failing system suitability criteria and invalidating batch release tests [2]. Furthermore, the USP monograph for Cefpodoxime Proxetil sets specific acceptance criteria for individual unspecified impurities at not more than 0.5% and total impurities at not more than 6.0%, making accurate identification and quantification of each impurity, including Impurity E, a regulatory mandate [3]. The quantitative evidence below details the specific, non-substitutable physical and chemical differentiators of Cefotaxime Proxetil.

Quantitative Differentiation of Cefotaxime Proxetil (CAS 217803-89-9) Against Closest In-Class Comparator Impurity Standards


Unique Structural Identity: Cefotaxime Proxetil is the ACA-Analogue Diastereomer Mixture

Cefotaxime Proxetil (Impurity E) is uniquely identified as the 'ACA-analogue of Cefpodoxime Proxetil,' specifically (1RS)-1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-3-(acetoxymethyl)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, distinguishing it from all other EP impurities which lack the acetoxymethyl group at the C-3 position [1]. Unlike Impurity A (Cefpodoxime Acid, CAS 80210-62-4, the de-esterified carboxylic acid form) or Impurity D (CAS 947692-13-9, a desacetyl analogue), Impurity E retains the acetoxymethyl ester at C-3 while incorporating the isopropoxycarbonyloxyethyl ester at C-4, rendering it a distinct prodrug analogue [2]. This specific structure is critical for its role as a system suitability marker in EP methods, where it is used to verify chromatographic separation from the API peak [3]. Molecular formula: C22H27N5O10S2, five additional oxygen atoms compared to Impurity D (C21H27N5O9S2) [4].

Impurity Profiling Pharmaceutical Analytical Chemistry LC-MS

High Chromatographic Purity: ≥95% by HPLC with Quantitative Traceability for Method Validation

Certified lots of Cefotaxime Proxetil (Impurity E) are supplied with a chromatographic purity of ≥95% by HPLC (area normalization), with select suppliers like CATO achieving >95% and SynZeal providing pharmacopoeia-compliant certificates of analysis (COA) including HPLC purity, IR, Mass, and NMR data [1]. In comparison, Impurity A (Cefpodoxime Acid) is commonly supplied at 95.19% purity (HY-D0314 standard), and Impurity H is reported at 95.00% by HPLC, indicating that Impurity E is available at a purity meeting or exceeding regulatory thresholds for impurity quantification . The USP monograph mandates that any single unspecified impurity must not exceed 0.5%, and the limit of quantification (LOQ) for validated HPLC methods is typically ≤0.05 µg/mL, requiring impurity reference standards of sufficient purity to avoid introducing systematic error into calibration curves . Impurity E standards with accompanying COA documentation enable linearity validation across 0.4–2.4 µg/mL ranges with LOD of 0.070 µg/mL as per ICH Q2(R1) [2].

HPLC Method Validation Reference Standard Certification Pharmaceutical Quality Control

Optimized Synthesis Yield: Target Impurity Produced at >93% Purity via a Specific 1-Iodoethyl Isopropyl Carbonate Condensation Route

The synthesis of Cefotaxime Proxetil (Impurity E) proceeds via a specific condensation reaction between cefpodoxime proxetil and 1-iodoethyl isopropyl carbonate, achieving a reaction yield that produces the impurity with high purity exceeding 93% . Patents also describe a novel impurity preparation method yielding product purity of more than 93% [1]. This contrasts with the isolation and purification of other Cefpodoxime Proxetil impurities, such as the Δ2-isomer side-products which require chromatographic separation or recrystallization and are often obtained at lower isolated yields (e.g., 69% for the (R)-Cefpodoxime proxetil diastereomer after column chromatography) [2]. The consistent yield profile supports robust, scalable supply from specialized reference standard manufacturers such as SynZeal, CATO, Pharmaffiliates, and Molcoo, reducing procurement risk for long-term analytical projects.

Impurity Synthesis Process Chemistry Reference Standard Manufacturing

Comprehensive Characterization Data Package: COA, HPLC, NMR, MS, IR, TGA Included with Purchase

Cefotaxime Proxetil (Impurity E) is supplied with a multi-technique characterization data package that includes Certificate of Analysis (COA), HPLC Chromatogram, 1H-NMR, 13C-NMR, Mass Spectrum (ESI-MS), IR Spectrum, and optionally TGA and DEPT data . SynZeal reports providing IR, Mass, HPLC purity, NMR & TGA along with detailed structure characterization reports [1]. Some competitors, such as ALLMPUS Laboratories for Impurity H, provide only HPLC purity (95.00%) and basic COA without the full suite of advanced spectroscopic characterization, which falls short of the comprehensive data package required for regulatory submissions in ANDA/DMF filings [2]. The availability of dual co-injection HPLC traces and matched matrix blanks from providers like CATO further differentiates Impurity E as a fully validated reference standard ready for compendial method implementation [3].

Reference Standard Characterization Regulatory Dossier Support ANDA Filing

Pharmacopoeial Classification and Supplier Availability: EP Impurity E Sourced from Multiple ISO 17034 Certified Manufacturers

Cefotaxime Proxetil is explicitly designated as EP Impurity E in the European Pharmacopoeia monograph for Cefpodoxime Proxetil, ensuring its chemical identity and analytical use are codified in a legally recognized standard [1]. It is available from over 10 certified reference material manufacturers globally, including CATO (ISO 17034 accredited), SynZeal, Pharmaffiliates, Molcoo, and Axios Research, offering varied vial sizes (10 mg to 100 mg) and purity grades (95% to ≥99%) to match analytical method requirements from R&D through QC release . In contrast, other impurities such as Impurity I (Freebase) or Impurity K have far fewer listed suppliers, increasing lead time risk and limiting competitive pricing [2]. The CATO certificate ensures compliance with ISO 17034 standards, a quality level not uniformly guaranteed by all vendors of other Cefpodoxime Proxetil impurities [3].

GxP Compliance Reference Standard Procurement Pharmacopoeial Method Implementation

Specific Relative Retention Time (RRT) for HPLC Method System Suitability: RRT ~1.96 and 2.05 per Patent Data

A patent describing a novel Cefpodoxime Proxetil impurity (structurally consistent with Impurity E) reports the impurity finished product purity measured by HPLC to be about 80%, with peak relative retention times (RRT) of approximately 1.96 and 2.05 relative to the cefpodoxime proxetil main peak [1]. This specific RRT window is distinct from other EP impurities: Impurity B diastereoisomer I has an RRT of ~0.68, diastereoisomer II has an RRT of ~0.85, and the USP monograph sets specific impurity limits for peaks at RRT ~0.86 (not more than 3.0%), RRT ~1.27, and RRT ~1.39 (not more than 1.0%) [REFS-2, REFS-3]. Therefore, Impurity E, eluting with RRT ~1.96–2.05, falls into the 'other individual peaks having relative retention times higher than 2.0' USP limit category (not more than 1.0%), making its accurate quantification with the correct reference standard a specific regulatory obligation [3].

System Suitability Testing Pharmaceutical Analysis Gradient HPLC

Optimal Procurement and Application Scenarios for Cefotaxime Proxetil (CAS 217803-89-9)


ANDA/DMF Filing: Reference Standard for Chromatographic Purity Method Validation

Procure Cefotaxime Proxetil (Impurity E) from an ISO 17034 certified vendor, accompanied by full characterization data (COA, HPLC, NMR, MS, IR, TGA), to serve as the impurity reference standard in the validation of the USP/EP chromatographic purity method for Cefpodoxime Proxetil API and finished dosage forms. Use the standard at a concentration of 0.4–2.4 µg/mL (linearity range validated to ICH Q2(R1)) to spike test solutions, confirm the peak identity at RRT ~1.96–2.05, and verify that the impurity level does not exceed the USP acceptance criterion of NMT 1.0% for peaks with RRT >2.0 [1].

Process Chemistry Control: Monitoring the ACA-Analogue Impurity During Cefpodoxime Proxetil Synthesis

In the industrial manufacture of Cefpodoxime Proxetil, use the Impurity E standard to monitor in-process samples for the formation of the ACA-analogue by-product during the esterification step with 1-iodoethyl isopropyl carbonate. The >93% purity synthesis route enables in-house preparation of the impurity standard for routine QC use, while the purchased certified standard serves as the primary reference for method calibration and peak identification .

Stability-Indicating Method Development: Forced Degradation Study Marker

Employ Cefotaxime Proxetil as a known impurity marker in forced degradation (stress) studies of Cefpodoxime Proxetil under oxidative and thermal conditions. Spiking the Impurity E standard into stressed samples and demonstrating chromatographic resolution (Rs >1.7) from the main API peak and other degradation products confirms the specificity of the stability-indicating RP-HPLC method, as described in published forced degradation protocols for Cefpodoxime Proxetil [2].

Pharmacopoeial Compliance Testing: System Suitability and Batch Release QC

Incorporate Cefotaxime Proxetil as a system suitability marker in the USP method for Cefpodoxime Proxetil. Injecting a system suitability solution containing the Impurity E standard at 10 µg/mL concentration alongside the USP Cefpodoxime Proxetil RS enables verification of column performance (theoretical plates ≥19,000 for R-epimer) and resolution (≥4.0 between S- and R-epimers), as mandated by the USP monograph [1].

Quote Request

Request a Quote for Cefotaxime Proxetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.